molecular formula C21H16F3NO3 B2359501 2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 397279-13-9

2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2359501
CAS No.: 397279-13-9
M. Wt: 387.358
InChI Key: BZFCINCOBLJZHA-UHFFFAOYSA-N
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Description

2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that features a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activities and chemical stability.

Scientific Research Applications

2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Phenoxyphenoxy Intermediate: This step involves the reaction of phenol with 4-chlorophenol in the presence of a base such as potassium carbonate to form 4-phenoxyphenol.

    Acylation Reaction: The 4-phenoxyphenol is then reacted with chloroacetyl chloride to form 2-(4-phenoxyphenoxy)acetyl chloride.

    Amidation Reaction: Finally, the 2-(4-phenoxyphenoxy)acetyl chloride is reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide: is similar to other trifluoromethyl-substituted compounds such as:

Uniqueness

  • The presence of both phenoxyphenoxy and trifluoromethyl groups in this compound provides a unique combination of chemical stability and biological activity. This makes it distinct from other trifluoromethyl-substituted compounds, which may lack the phenoxyphenoxy moiety and its associated properties.

Properties

IUPAC Name

2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO3/c22-21(23,24)15-5-4-6-16(13-15)25-20(26)14-27-17-9-11-19(12-10-17)28-18-7-2-1-3-8-18/h1-13H,14H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFCINCOBLJZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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